molecular formula C11H12N4S B1415676 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol CAS No. 168640-47-9

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

Cat. No. B1415676
CAS RN: 168640-47-9
M. Wt: 232.31 g/mol
InChI Key: PAKVPMNPRDMXSE-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many studies due to their biological importance . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring containing three nitrogen atoms . The triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole compounds vary depending on their specific structure and substituents . For example, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water and has a melting point of 221-224 °C .

Scientific Research Applications

Antibacterial Properties

7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol and its derivatives have been studied for their potential antibacterial properties. Sztanke et al. (2006) synthesized a compound closely related to this, which demonstrated moderate to strong antibacterial activity, with some compounds being as potent as chloramphenicol and ampicillin. This suggests the potential of these compounds in developing new antibacterial agents (Sztanke et al., 2006).

Antimicrobial and Antifungal Activities

Further research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, Güzeldemirci & Küçükbasmacı (2010) synthesized compounds with the imidazo[2,1-b]thiazole moiety, demonstrating promising antimicrobial activities against various bacteria and fungi. They also exhibited antituberculosis activity against Mycobacterium tuberculosis H37Rv, showing the compound's potential in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant and Anti-inflammatory Properties

Some derivatives have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. Katikireddy et al. (2021) synthesized 5-(7-Methyl-2-propyl-1H-benzo[d]imidazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols and found that certain compounds exhibited significant antioxidant and anti-inflammatory activities, providing potential therapeutic applications in managing oxidative stress and inflammation-related disorders (Katikireddy et al., 2021).

Anticancer Activity

Compounds derived from this compound have also been explored for their potential anticancer properties. Balewski et al. (2020) synthesized novel derivatives and tested their in vitro cytotoxic potency against a panel of human cancer cell lines. They discovered that certain derivatives exhibited significant inhibitory effects on the growth of cervical and bladder cancer cell lines, suggesting their potential in cancer treatment (Balewski et al., 2020).

Safety and Hazards

Safety and hazards associated with 1,2,4-triazole compounds also depend on the specific compound. For instance, 1H-1,2,4-Triazole-3-thiol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future of 1,2,4-triazole compounds in drug discovery is promising, with ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .

properties

IUPAC Name

7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKVPMNPRDMXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136591
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168640-47-9
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168640-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 2
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 3
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 4
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 5
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Reactant of Route 6
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

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